

The Antiviral Spectrum of AV-5080: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AV-5080

Cat. No.: B11034536

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Introduction

AV-5080 is a potent, orally available, small-molecule inhibitor of influenza virus neuraminidase (NA), a key enzyme in the viral life cycle.^{[1][2][3][4][5]} Its development has been driven by the need for novel influenza therapeutics with improved potency and efficacy against circulating and emerging strains, including those resistant to existing antiviral drugs like oseltamivir. This technical guide provides a comprehensive overview of the antiviral spectrum of **AV-5080**, detailing its in vitro and in vivo activities, mechanism of action, and the experimental protocols used for its evaluation.

Antiviral Spectrum and Potency

AV-5080 has demonstrated potent inhibitory activity against a broad range of influenza A and B viruses. Its efficacy extends to both wild-type and oseltamivir-resistant strains, highlighting its potential as a valuable addition to the anti-influenza armamentarium.

In Vitro Activity

The in vitro potency of **AV-5080** has been quantified through neuraminidase inhibition assays and cell-based antiviral assays. The following tables summarize the key quantitative data.

Table 1: Neuraminidase (NA) Inhibition by **AV-5080**

Influenza Virus Strain	Neuraminidase Subtype	IC50 (nM)
A/Duck/Minnesota/1525/1981	H5N1	0.03
A/Perth/265/2009 (wild-type)	H1N1	0.07

IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

Table 2: Antiviral Activity in Cell Culture (MDCK Cells)

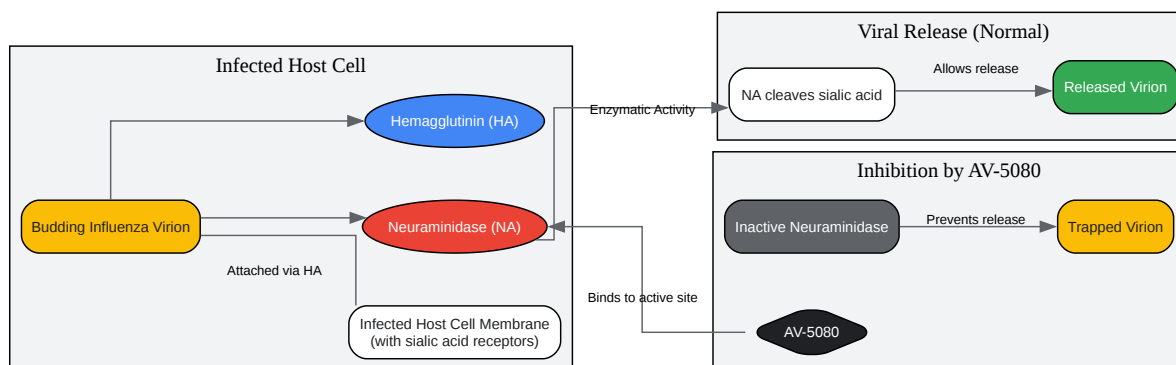
Influenza Virus Strain	Neuraminidase Subtype	EC90 (nM)	Comparison with Oseltamivir
A/California/07/2009	H1N1	0.71 ± 0.24	28 times lower than oseltamivir

EC90 (90% effective concentration) is the concentration of a drug that gives 90% of the maximal response.

Mechanism of Action

AV-5080's mechanism of action is the specific inhibition of the influenza virus neuraminidase enzyme. Neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for the release of progeny virions from infected host cells. By cleaving sialic acid residues from the host cell surface, neuraminidase prevents the newly formed virus particles from aggregating on the cell surface and facilitates their spread to new cells.

AV-5080 binds to the active site of the neuraminidase enzyme, preventing it from carrying out its function. This results in the trapping of newly synthesized viruses on the surface of the infected cell, thereby halting the spread of the infection.



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Caption: Mechanism of Neuraminidase Inhibition by **AV-5080**.

Experimental Protocols

In Vitro Neuraminidase Inhibition Assay (Fluorometric)

The in vitro potency of **AV-5080** against influenza neuraminidase was determined using a standardized fluorometric assay.

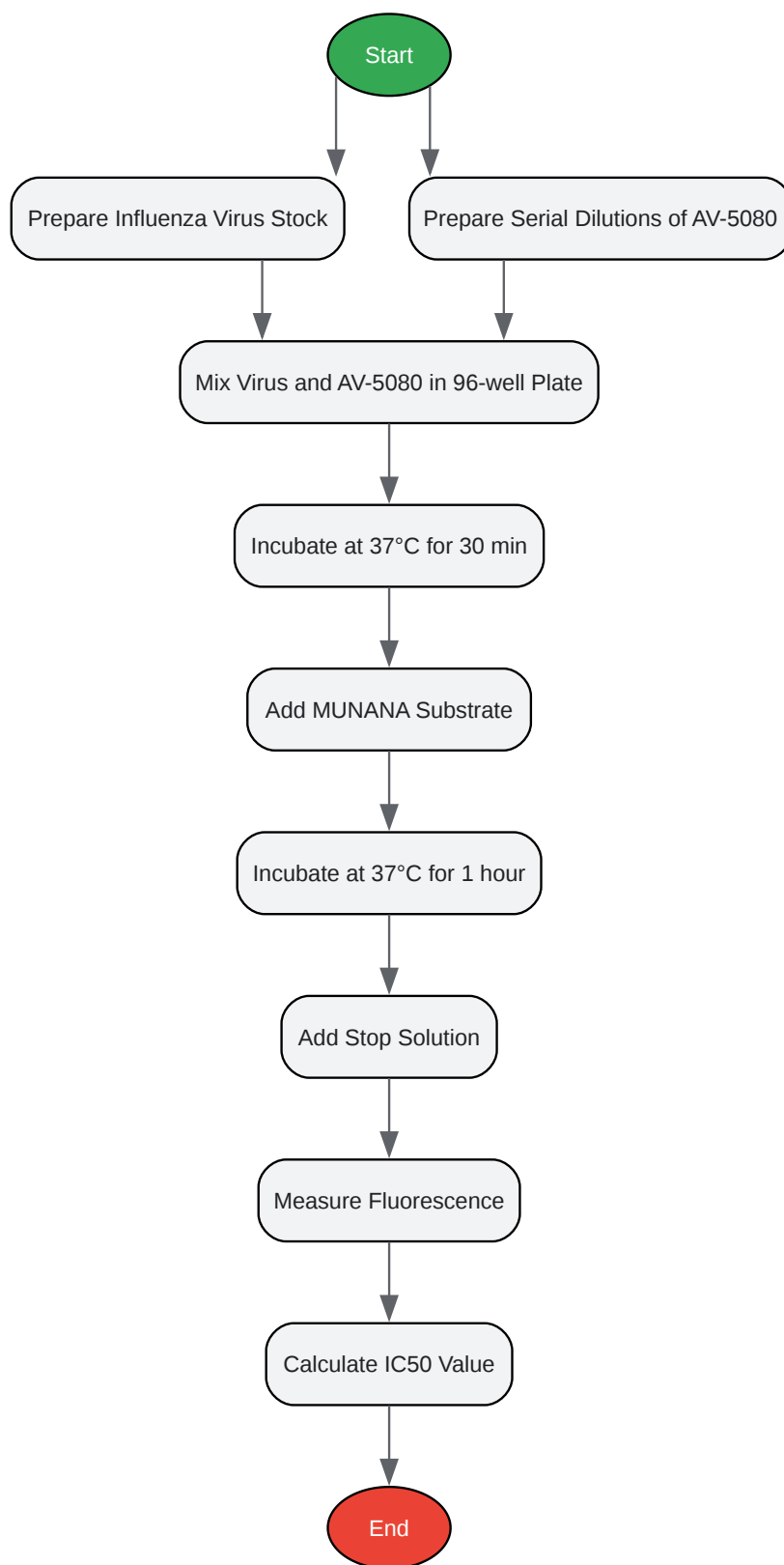
Materials:

- Cells: Madin-Darby Canine Kidney (MDCK) cells
- Viruses: Influenza A and B strains of interest
- Substrate: 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA)
- Test Compound: **AV-5080**
- Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.5, containing 4 mM CaCl₂

- Stop Solution: 0.14 M NaOH in 83% ethanol
- Instrumentation: Fluorescence microplate reader

Procedure:

- Virus Preparation: Influenza viruses are propagated in MDCK cells and the viral titer is determined.
- Compound Dilution: A serial dilution of **AV-5080** is prepared in the assay buffer.
- Assay Reaction:
 - Diluted virus is mixed with the various concentrations of **AV-5080** in a 96-well plate.
 - The plate is incubated for 30 minutes at 37°C.
 - MUNANA substrate is added to each well to a final concentration of 0.1 mM.
 - The plate is incubated for 1 hour at 37°C.
- Reaction Termination: The reaction is stopped by adding the stop solution.
- Fluorescence Measurement: The fluorescence of the liberated 4-methylumbelliferone is measured using a microplate reader (excitation ~365 nm, emission ~450 nm).
- Data Analysis: The IC₅₀ values are calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the **AV-5080** concentration and fitting the data to a sigmoidal dose-response curve.



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Caption: In Vitro Neuraminidase Inhibition Assay Workflow.

In Vivo Efficacy in a Murine Influenza Model

The in vivo efficacy of **AV-5080** has been evaluated in a lethal challenge mouse model of influenza infection.

General Protocol Outline:

- **Animal Model:** Typically, BALB/c mice are used.
- **Virus Challenge:** Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain (e.g., A/Aichi/2/68 (H3N2)).
- **Treatment:** Oral administration of **AV-5080** is initiated post-infection. The dosage and frequency of administration are key parameters evaluated.
- **Endpoints:**
 - **Survival:** The primary endpoint is typically the survival rate over a defined period (e.g., 14-21 days).
 - **Body Weight:** Changes in body weight are monitored daily as an indicator of morbidity.
 - **Viral Titer in Lungs:** On specific days post-infection, subgroups of mice may be euthanized to determine the viral load in their lungs.
 - **Clinical Signs:** Other clinical signs of illness (e.g., ruffled fur, lethargy) are also observed and scored.

Conclusion

AV-5080 is a highly potent neuraminidase inhibitor with a broad spectrum of activity against influenza A and B viruses, including strains resistant to currently available drugs. Its robust in vitro and in vivo efficacy, coupled with its oral bioavailability, positions it as a promising candidate for the treatment of seasonal and pandemic influenza. Further clinical development is warranted to fully elucidate its therapeutic potential in humans.

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- To cite this document: BenchChem. [The Antiviral Spectrum of AV-5080: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11034536#what-is-the-antiviral-spectrum-of-av-5080]

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